CBI0-277 sodium
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Overview
Description
CBI0-277 sodium, also known as benzoic acid, 4-(3,3-dimethyl-1-triazen-1-yl)-, sodium salt (1:1), is a chemical compound with the molecular formula C9H10N3O2.Na. It is a sodium salt derivative of benzoic acid and is known for its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CBI0-277 sodium typically involves the reaction of benzoic acid with 3,3-dimethyl-1-triazen-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
CBI0-277 sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the triazenyl group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
CBI0-277 sodium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of CBI0-277 sodium involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sodium stibogluconate: A pentavalent antimony compound used in the treatment of leishmaniasis.
Sodium bicarbonate: Commonly used as a pH buffering agent and in the treatment of metabolic acidosis.
Sodium chloride: Widely used as an electrolyte replenisher and in various industrial applications.
Uniqueness of CBI0-277 Sodium
This compound is unique due to its specific triazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in organic synthesis, biochemistry, and pharmacology .
Properties
CAS No. |
49638-52-0 |
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Molecular Formula |
C9H10N3NaO2 |
Molecular Weight |
215.18 g/mol |
IUPAC Name |
sodium;4-(dimethylaminodiazenyl)benzoate |
InChI |
InChI=1S/C9H11N3O2.Na/c1-12(2)11-10-8-5-3-7(4-6-8)9(13)14;/h3-6H,1-2H3,(H,13,14);/q;+1/p-1 |
InChI Key |
SWNDNXBIHUSKSV-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)[O-].[Na+] |
solubility |
Water > 50 (mg/mL) Acetate buffer, pH 4 <1 (mg/mL) Carbonate buffer, pH 9 > 50 (mg/mL) 0.1NHCI 1 (mg/mL) Ethanol 16 (mg/mL) Methanol > 50 (mg/mL) Dimethyl acetamide < 1 (mg/mL) DMSO 3 (mg/mL) DMF 1 (mg/mL) Acetonitrile < 1 (mg/mL) Ethyl acetate < 1 (mg/mL) Chloroform < 1 (mg/mL) Toluene < 1 (mg/mL) |
Origin of Product |
United States |
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